molecular formula C21H19NO4 B2500853 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1421469-10-4

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2500853
CAS RN: 1421469-10-4
M. Wt: 349.386
InChI Key: LQORYDSBZQRGEX-UHFFFAOYSA-N
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Description

The compound "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological applications. The chromene core is a common motif in medicinal chemistry, often associated with a variety of biological activities. The presence of a cyclopropyl group and a hydroxyphenylethyl moiety suggests potential for unique interactions with biological targets.

Synthesis Analysis

The synthesis of related chromene compounds has been explored in several studies. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized and evaluated as TRPM8 antagonists, which involved analogue-based rational design and screening . Another study focused on the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides using a zinc enolate derived from α,α-dibromopinacolin and zinc, leading to cyclopropa[c]chromene derivatives as single isomers . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of chromene derivatives has been characterized in several studies. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was determined, revealing an anti-rotamer conformation about the C-N bond . This information is crucial for understanding the three-dimensional arrangement of the molecule, which is essential for its interaction with biological targets.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. A reinvestigation of the reactions of 3-substituted chromones with hydroxylamine provided insights into the synthesis of novel chromene-based compounds, including 3-amino-4H-chromeno[3,4-d]isoxazol-4-one . These findings suggest that the chromene core in the compound of interest may also be amenable to functionalization through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The polymorphism of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate indicates that slight modifications in the structure can lead to significant changes in crystalline properties . Additionally, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide and its characterization through NMR and MS spectrum provides a basis for understanding the behavior of similar cyclopropane-containing chromene derivatives .

Scientific Research Applications

Chemical Structure and Physical Properties

Research on compounds related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide focuses on understanding their chemical structure and crystallization behavior. For instance, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have investigated their crystalline structures, indicating that these molecules can adopt specific conformations based on their crystallization conditions, which is critical for their chemical behavior and potential applications in material science and pharmaceuticals (J. Reis et al., 2013).

Therapeutic Potential and Mechanism of Action

Research into the therapeutic potential of related compounds has highlighted their significance in medicinal chemistry. Studies have demonstrated that compounds like PHCCC (an allosteric modulator of mGlu4 receptors) exhibit anxiolytic-like effects in rat models, suggesting a potential therapeutic approach for anxiety disorders (K. Stachowicz et al., 2004). This highlights the broader category of compounds, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide, as significant for developing new psychiatric medications.

Synthetic Routes and Chemical Reactivity

The synthesis of chromene derivatives is a key area of research due to their importance in organic chemistry and potential applications. A study by O. Ivanova et al. (2018) presented a method for synthesizing cyclopropa[c]coumarins, demonstrating the versatility of chromene-based compounds in chemical synthesis and their potential as intermediates for developing fine chemicals and pharmaceuticals (O. Ivanova et al., 2018).

Antimicrobial Activity

The exploration of the antimicrobial activity of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, including compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide, has revealed that some of these compounds exhibit significant antimicrobial properties. This research contributes to the development of new antimicrobial agents in response to the increasing resistance to traditional antibiotics (S. V. Ukhov et al., 2021).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-17-12-19(26-18-9-5-4-8-16(17)18)20(24)22-13-21(25,15-10-11-15)14-6-2-1-3-7-14/h1-9,12,15,25H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORYDSBZQRGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-oxo-4H-chromene-2-carboxamide

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